N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is an organic compound known for its diverse applications in scientific research. This compound features a hydrazide functional group, which is often utilized in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of both methoxy and dimethylphenoxy groups, contributes to its reactivity and potential utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Condensation Reaction: Mix 3,4-dimethoxybenzaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide in ethanol.
Reflux: Heat the mixture under reflux for several hours to facilitate the condensation reaction.
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and filter the precipitate.
Purification: Purify the product by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The hydrazide group can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazines and related compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(2,4-dimethylanilino)acetohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
Uniqueness
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to its specific combination of methoxy and dimethylphenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar hydrazides.
By understanding the synthesis, reactions, applications, and mechanisms of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide, researchers can better utilize this compound in their scientific endeavors.
Properties
Molecular Formula |
C19H22N2O4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H22N2O4/c1-13-5-7-16(9-14(13)2)25-12-19(22)21-20-11-15-6-8-17(23-3)18(10-15)24-4/h5-11H,12H2,1-4H3,(H,21,22)/b20-11+ |
InChI Key |
VTKNMERFZNTBSG-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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